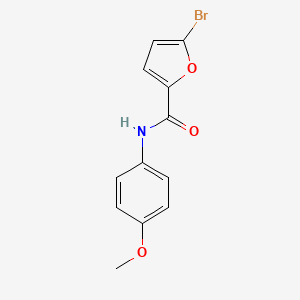

5-Bromo-n-(4-methoxyphenyl)-2-furamide

Description

Significance of Furan (B31954) Heterocycles in Biologically Active Compounds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif found in numerous biologically active compounds. wikipedia.orgproquest.com Its presence is noted in a wide array of natural products and synthetic pharmaceuticals, contributing significantly to their therapeutic effects. The electron-rich nature of the furan ring allows for various interactions with biological macromolecules, and its planar structure can be a key determinant in the binding of a molecule to its target. researchgate.net

Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, 3-bromofurans are recognized as valuable intermediates in the synthesis of various drugs, including treatments for HIV, type 2 diabetes, and osteoporosis. wikipedia.org The versatility of the furan scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity.

Importance of Amide Linkages in Pharmaceutical Scaffolds

The amide bond is one of the most fundamental and prevalent linkages in organic chemistry and is of paramount importance in the structure of peptides, proteins, and numerous pharmaceutical agents. Its stability and ability to form hydrogen bonds are crucial for defining the three-dimensional structure of molecules and their interactions with biological targets.

In drug design, the amide linkage serves as a key structural element that can influence a compound's pharmacokinetic and pharmacodynamic properties. The incorporation of an amide group can enhance a molecule's metabolic stability and modulate its solubility and membrane permeability. frontiersin.org The synthesis of N-aryl amides, in particular, has been a focus of medicinal chemistry, leading to the development of compounds with diverse biological activities, including immunosuppressive and anti-inflammatory effects. nih.govnih.gov

Rationale for Investigating 5-Bromo-N-(4-methoxyphenyl)-2-furamide

The specific compound, this compound, combines the key structural features of a furan ring, an amide linkage, a bromine substituent, and a methoxyphenyl group. The rationale for investigating this molecule stems from the potential synergistic or novel biological activities that may arise from this unique combination of chemical entities.

The presence of a bromine atom at the 5-position of the furan ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate. The bromo-substituent can alter the electronic properties of the furan ring and provide a site for further chemical modification. acs.orgnih.gov

The N-(4-methoxyphenyl) group introduces another layer of potential biological relevance. The methoxy (B1213986) group can influence the compound's solubility and its ability to interact with biological targets through hydrogen bonding. Substituted anilides, including those with methoxy groups, have been explored for various therapeutic applications. nih.gov For example, a series of cinnamanilides, including a methoxyphenyl derivative, showed potent immunosuppressive activity. nih.gov

The synthesis of N-aryl-2-furamides is a well-established area of research, with various methods available for their preparation. nih.govnih.gov The investigation of this compound would likely involve the coupling of 5-bromofuroic acid with 4-methoxyaniline.

While specific research findings on this compound are not extensively documented in publicly available literature, the known biological activities of its constituent fragments provide a strong impetus for its synthesis and pharmacological evaluation. The following tables present data on related compounds, illustrating the potential activities that could be explored for the title compound.

Table 1: Biological Activities of Related Furan and Amide Compounds

| Compound Class | Example Compound | Biological Activity | Reference |

|---|---|---|---|

| Bromo-substituted Furans | 3-Bromofuran | Intermediate for various therapeutic agents | wikipedia.org |

| Methoxyphenyl Amides | (Z)-N-(4-bromophenyl)-2-methoxy-3-(4-methoxyphenyl)acrylamide | Immunosuppressive | nih.gov |

Table 2: Physicochemical Properties of Related Furan Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

|---|---|---|---|

| 3-Bromofuran | C4H3BrO | 146.97 | Colorless liquid |

It is important to note that the data in the tables above are for structurally related compounds and are presented to highlight the potential areas of interest for the investigation of this compound. Further research is necessary to determine the specific physicochemical properties and biological activities of the title compound.

Properties

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCNWDRAXHBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352639 | |

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31136-81-9 | |

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Synthetic Routes to 5-Bromo-N-(4-methoxyphenyl)-2-furamide

The construction of this compound is typically achieved through a convergent synthesis that brings together two key building blocks: a substituted furan (B31954) moiety and an aniline (B41778) derivative.

Precursor Synthesis and Functionalization

The primary precursors required are 5-bromo-2-furoic acid and p-anisidine (B42471) (4-methoxyaniline).

The synthesis of 5-bromo-2-furoic acid often starts from the readily available 2-furoic acid. bas.bg 2-Furoic acid itself can be synthesized by the oxidation of furfural. bas.bg A common method for the bromination of the furan ring at the 5-position involves electrophilic substitution.

| Starting Material | Reagent | Product | Reference |

| 2-Furoic Acid | Bromine | 5-Bromo-2-furoic acid | nih.gov |

p-Anisidine is a commercially available compound, but it can be prepared through the reduction of p-nitroanisole. np-mrd.org Various reduction methods have been developed, including catalytic hydrogenation, which is considered an environmentally benign technique. researchgate.net

| Starting Material | Reagent/Catalyst | Product | Reference |

| p-Nitroanisole | H₂ / Raney-RuNiC | p-Anisidine | researchgate.net |

| p-Nitroanisole | Iron powder or Sodium sulfide | p-Anisidine | researchgate.net |

Amide Bond Formation Reactions

The central step in the synthesis is the formation of the amide bond between the carboxyl group of 5-bromo-2-furoic acid and the amino group of p-anisidine. This transformation is rarely achieved by direct reaction due to the competing acid-base reaction. nih.gov Therefore, activation of the carboxylic acid is necessary.

A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride. 5-Bromo-2-furoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 5-bromo-2-furoyl chloride . nih.govscribd.com This highly reactive intermediate is then reacted with p-anisidine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to form the desired amide. nih.gov

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with the amine. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. np-mrd.orgnih.gov Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU). np-mrd.orgnih.gov

| Carboxylic Acid | Amine | Coupling Agent/Method | Product | Reference |

| 5-Bromo-2-furoic acid | p-Anisidine | Thionyl chloride followed by amine addition | This compound | nih.govscribd.com |

| 5-Bromo-2-furoic acid | p-Anisidine | EDC/HOBt | This compound | nih.gov |

| 5-Bromo-2-furoic acid | p-Anisidine | HATU | This compound | nih.gov |

Halogenation and Methoxy (B1213986) Group Introduction

In the context of synthesizing this compound, the halogen (bromine) and the methoxy group are typically introduced as part of the precursor molecules, as described in section 2.1.1. The bromination occurs on the furan ring, and the methoxy group is a substituent on the aniline ring.

Optimized Reaction Conditions for Compound Synthesis

The optimization of the amide bond formation is crucial for achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the acyl chloride method, anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used to prevent hydrolysis of the reactive intermediate. nih.govscribd.com The reaction is often carried out at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature.

When using coupling reagents, polar aprotic solvents like dimethylformamide (DMF) are frequently employed. nih.gov The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to ensure the amine is in its free base form. nih.gov A study on the amidation of electron-deficient anilines found that a combination of EDC, 4-(dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt provided excellent results. nih.gov

| Parameter | Typical Conditions |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Base | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) |

| Coupling Additives | 1-Hydroxybenzotriazole (HOBt), 4-(Dimethylamino)pyridine (DMAP) |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships. Modifications can be made to various parts of the molecule, with a particular focus on the furan ring system.

Modifications of the Furan Ring System

The furan ring serves as a central scaffold that can be modified to influence the compound's properties. A common strategy in medicinal chemistry is the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. mdpi.comamazonaws.com

A well-documented bioisosteric replacement for the furan ring is the thiophene or selenophene ring. The synthesis of these analogs would follow a similar pathway, starting with the corresponding 5-bromo-2-thiophenecarboxylic acid or 5-bromo-2-selenophenecarboxylic acid. These starting materials can be prepared through various synthetic routes. The subsequent amide coupling with p-anisidine would proceed under similar conditions as for the furan analog.

| Furan Analog | Bioisosteric Replacement | Resulting Analog |

| Furan | Thiophene | Thiophene-2-carboxamide |

| Furan | Selenophene | Selenophene-2-carboxamide |

Further modifications can involve the introduction of different substituents onto the furan ring or altering the furan ring itself through various chemical transformations. mdpi.com

Substitutions on the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group that serves as a key handle for introducing a wide array of substituents through various cross-coupling reactions. The carbon-bromine bond can be readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated the successful application of this reaction on the closely related analog, N-(4-bromophenyl)furan-2-carboxamide. nih.gov In a typical procedure, the bromo-compound is reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. nih.gov This reaction facilitates the replacement of the bromine atom with the corresponding aryl or heteroaryl group, leading to the synthesis of bi-aryl furan-2-carboxamide derivatives in moderate to good yields. nih.gov

The general applicability of this methodology allows for the introduction of diverse aromatic systems, including those with various electronic properties (electron-donating or electron-withdrawing groups), which can be used to systematically probe structure-activity relationships in medicinal chemistry programs.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on an N-(4-bromophenyl)furan-2-carboxamide Core

Data derived from a study on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog. nih.gov

Alterations to the Amide Linkage

The amide bond, while generally stable, can be subjected to several chemical transformations to generate derivatives with fundamentally different properties. These alterations can modify the compound's polarity, hydrogen bonding capability, and conformational flexibility.

Hydrolysis: The most fundamental transformation is the hydrolysis of the amide bond, which cleaves the molecule into its constituent carboxylic acid and amine. This reaction is typically achieved under harsh conditions, such as heating with a strong acid (e.g., HCl) or base (e.g., NaOH), and would yield 5-bromo-2-furoic acid and 4-methoxyaniline.

Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) to form a secondary amine. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This would convert the amide into the corresponding secondary amine, 5-bromo-N-((4-methoxyphenyl)methyl)-2-furanmethanamine, significantly increasing its basicity and conformational freedom.

Conversion to Esters: Recent methodologies have enabled the conversion of amides into esters without the use of transition metals. One such approach involves the activation of the amide C-N bond using dimethyl sulfate, facilitating a subsequent reaction to form the ester. researchgate.net This transformation offers a pathway to replace the N-aryl group with an alkoxy group, fundamentally altering the molecule's electronic and solubility profile.

N-Alkylation/Arylation and Functionalization: While the parent compound is an N-aryl amide, further modifications on the amide nitrogen are conceivable. For instance, methods for the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters via isothiocyanates have been reported, suggesting pathways for N-functionalization that could alter the electronic properties of the amide bond. researchgate.net

Table 2: Potential Transformations of the Amide Linkage

These represent potential transformations based on established chemical methodologies for amide bonds. researchgate.net

Biological and Pharmacological Investigations

In Vitro Biological Activity Screening

In vitro studies are crucial for the initial characterization of a compound's biological effects in a controlled laboratory setting. This subsection summarizes the available data from such screenings for 5-Bromo-N-(4-methoxyphenyl)-2-furamide.

Antimicrobial Activity Studies

A comprehensive search of scientific literature and databases has been conducted to identify studies on the antimicrobial properties of this compound. This includes its potential efficacy against various strains of bacteria, fungi, and other microorganisms. At present, there is no publicly available data from research that has investigated or established the antimicrobial activity of this specific compound.

While research exists on the antimicrobial effects of structurally related furan-carboxamide derivatives, the strict focus of this article on this compound prevents the inclusion of such findings.

Anticancer Activity Assessments

The potential of novel chemical entities as anticancer agents is a significant area of pharmacological research. An extensive review was performed to find data on the cytotoxic or antiproliferative effects of this compound against cancer cell lines.

Currently, there are no published studies that have assessed the anticancer properties of this compound. Therefore, no data on its efficacy, mechanism of action, or spectrum of activity against cancer cells can be presented.

Anti-inflammatory Investigations

The anti-inflammatory potential of chemical compounds is often evaluated through assays that measure the inhibition of inflammatory mediators or pathways. A thorough search for such investigations concerning this compound was conducted.

As of the latest review of scientific literature, no studies have been published detailing any anti-inflammatory investigations or activities of this compound.

Enzymatic Inhibition Profiling

Enzymes are key targets for many therapeutic agents. The ability of this compound to inhibit specific enzymes could indicate its therapeutic potential. A diligent search was made to uncover any research on its enzyme inhibition profile.

There is currently no available data from scientific research on the enzymatic inhibition profiling of this compound.

Receptor Binding Studies

Understanding how a compound interacts with biological receptors is fundamental to elucidating its mechanism of action. A comprehensive search was performed to find studies that have characterized the binding of this compound to any biological receptors.

At present, no research has been published that investigates the receptor binding properties of this compound.

Cellular Assays

Cellular assays provide insights into the biological effects of a compound in the context of a living cell. This can include a wide range of assessments, such as effects on cell cycle, apoptosis, and signaling pathways.

A thorough review of the scientific literature reveals a lack of published studies on cellular assays conducted with this compound. Consequently, there is no data to report for this section.

Cell Proliferation and Viability Assays

To determine the effect of this compound on cancer cell growth, a series of cell proliferation and viability assays would be necessary. These assays typically involve treating various cancer cell lines with the compound at a range of concentrations.

A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. A decrease in the metabolic activity in the presence of the compound would suggest a reduction in cell proliferation or an increase in cell death.

Hypothetical Data Table: Proliferation of Cancer Cell Lines

| Cell Line | IC₅₀ (µM) for this compound |

| MCF-7 (Breast Cancer) | Data Not Available |

| A549 (Lung Cancer) | Data Not Available |

| HCT116 (Colon Cancer) | Data Not Available |

| HeLa (Cervical Cancer) | Data Not Available |

Cell Cycle Analysis

Should the compound exhibit anti-proliferative activity, the next step would be to investigate its effect on the cell cycle. This is commonly performed using flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. This analysis reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would suggest that the compound interferes with the molecular machinery governing that stage of cell division.

Hypothetical Data Table: Cell Cycle Distribution in a Cancer Cell Line

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data Not Available | Data Not Available | Data Not Available |

| This compound (IC₅₀) | Data Not Available | Data Not Available | Data Not Available |

Apoptosis Induction Studies

To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), several assays can be employed. One common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Another approach is to measure the activity of caspases, which are key proteases in the apoptotic cascade.

Hypothetical Data Table: Apoptosis Induction in a Cancer Cell Line

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | Data Not Available | Data Not Available |

| This compound (IC₅₀) | Data Not Available | Data Not Available |

Cellular Permeability Studies

Understanding the ability of this compound to cross cell membranes is crucial for its potential as a therapeutic agent. Cellular permeability is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which mimics the intestinal epithelial barrier. The rate at which the compound crosses this monolayer provides an indication of its oral bioavailability.

Hypothetical Data Table: Cellular Permeability

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |

| This compound | Data Not Available |

Phenotypic Screening for Novel Biological Effects

Phenotypic screening involves testing a compound across a wide range of cell-based assays to identify unexpected biological activities without a preconceived hypothesis about its molecular target. This approach could reveal novel therapeutic applications for this compound beyond cancer, such as in areas of infectious diseases, inflammation, or neurological disorders. Currently, there is no public record of this compound having undergone such screening.

Mechanistic Studies and Molecular Target Interactions

Elucidation of Proposed Mechanisms of Action

There is currently no specific information available in the public domain that elucidates the proposed mechanisms of action for 5-Bromo-n-(4-methoxyphenyl)-2-furamide. Mechanistic studies are fundamental to understanding how a compound exerts its effects at a molecular level, and the absence of such research for this particular chemical entity prevents any detailed discussion on this topic.

Identification and Validation of Molecular Targets

The identification and validation of molecular targets are critical steps in drug discovery and chemical biology. For this compound, there are no published studies that identify or validate its specific molecular targets.

No enzyme-ligand interaction studies specifically involving this compound have been reported in the available literature.

Similarly, there is a lack of data from protein-compound binding analyses for this compound.

Without identified molecular targets, the modulation of specific cellular pathways by this compound cannot be determined.

Detailed Binding Site Analysis

A detailed binding site analysis requires the identification of a molecular target and subsequent structural biology or computational modeling studies. As no molecular target has been identified for this compound, no such analysis is available.

Impact on Cellular Processes and Signaling Pathways

The impact of this compound on cellular processes and signaling pathways is currently unknown due to the absence of relevant research.

Structure Activity Relationship Sar Studies

Systematic Evaluation of Structural Modifications

A hypothetical systematic evaluation could be represented as follows:

| Modification Site | Original Group | Modified Group(s) | Expected Impact on Activity |

| Furan (B31954) Ring, Position 5 | -Br | -H, -Cl, -I, -CH3, -NO2 | Alteration of potency and selectivity due to changes in electronics and sterics. |

| N-substituent | 4-methoxyphenyl | Phenyl, 2-methoxyphenyl, 3-methoxyphenyl, 4-chlorophenyl, 4-hydroxyphenyl | Significant changes in binding affinity and target recognition. |

| Amide Linkage | -CONH- | -NHCO-, -CH2NH-, -COO- | Likely loss or significant reduction in activity, highlighting the importance of the amide bond. |

| Furan Ring | Oxygen Heteroatom | Sulfur (Thiophene) | Potential modulation of activity and metabolic stability. |

This table is interactive and allows for a conceptual exploration of how structural changes could influence the biological effects of the parent compound.

Contribution of the Furan Ring to Biological Activity

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in numerous biologically active compounds and approved drugs. ijabbr.comutripoli.edu.ly The furan ring in 5-Bromo-n-(4-methoxyphenyl)-2-furamide serves several key functions. Its aromatic nature allows it to participate in π-π stacking interactions with aromatic amino acid residues in a biological target. The oxygen heteroatom can act as a hydrogen bond acceptor, further anchoring the molecule in a binding pocket. utripoli.edu.lynih.gov Furthermore, the furan ring acts as a rigid scaffold, holding the other substituents in a specific spatial orientation, which is often crucial for optimal interaction with a receptor or enzyme. Slight modifications to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. semanticscholar.org

Influence of Bromine Substitution on Pharmacological Effects

The bromine atom at the 5-position of the furan ring significantly influences the compound's physicochemical properties and, consequently, its pharmacological effects. Bromine is a halogen, and its introduction into a molecule can have several impacts:

Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the furan ring, potentially influencing its reactivity and interactions with the biological target.

Steric Bulk: The size of the bromine atom can provide beneficial steric interactions that promote a favorable binding conformation.

Studies on other brominated furan derivatives have shown that the position and number of bromine atoms can significantly affect cytotoxicity and other biological activities. unipi.ituninet.edu For instance, the introduction of a bromine atom can, in some cases, enhance the potency of a compound. nih.gov

Role of the 4-Methoxyphenyl Moiety in Target Recognition

The 4-methoxyphenyl group is a crucial component for target recognition. The phenyl ring can engage in hydrophobic and π-π stacking interactions within the target's binding site. The methoxy (B1213986) (-OCH3) group at the para position is particularly important. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. The position of the methoxy group is often critical; moving it to the ortho or meta position would likely alter the binding mode and affinity due to steric and electronic changes. The methoxy group is a common feature in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. researchgate.netnih.gov

Importance of the Amide Linkage for Potency and Selectivity

The amide linkage (-CONH-) is a key structural feature in a vast number of pharmaceuticals and biologically active molecules. In this compound, the amide bond serves multiple roles:

Structural Rigidity: The planar nature of the amide bond restricts the rotation between the furan ring and the phenyl ring, helping to lock the molecule into a specific, bioactive conformation.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form crucial hydrogen bonds with the biological target, which are often essential for high-affinity binding.

Metabolic Stability: While amides can be susceptible to hydrolysis, they are generally more stable than ester linkages, providing a degree of metabolic stability to the molecule.

The replacement of the amide linkage with other functional groups, such as an ester or a simple alkyl chain, would likely lead to a significant loss of potency, underscoring its importance for the compound's biological activity.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. Based on the analysis of its structural components, the key pharmacophoric features of this compound can be identified as:

A hydrogen bond acceptor: The oxygen atom of the furan ring and the carbonyl oxygen of the amide.

A hydrogen bond donor: The N-H group of the amide linkage.

An aromatic ring feature: The furan ring.

A second aromatic ring feature: The 4-methoxyphenyl ring.

A halogen bond donor/hydrophobic feature: The bromine atom.

A hypothetical pharmacophore model is presented below:

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor 1 | Furan Oxygen |

| Hydrogen Bond Acceptor 2 | Amide Carbonyl Oxygen |

| Hydrogen Bond Donor | Amide N-H |

| Aromatic Ring 1 | Furan Ring |

| Aromatic Ring 2 | Phenyl Ring |

| Halogen/Hydrophobic Feature | Bromine Atom |

This table is interactive and summarizes the key molecular features responsible for the biological activity of this compound. Understanding these features is fundamental for the design of new analogs with potentially enhanced therapeutic properties. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is predominantly used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for 5-Bromo-n-(4-methoxyphenyl)-2-furamide are not widely published, the methodology can be applied to predict its potential biological targets.

The process involves preparing the 3D structure of the compound and docking it into the binding sites of known biological targets. Furan (B31954) and furamide derivatives are known to interact with a variety of enzymes, including cyclooxygenase (COX), proteasomes, and various kinases. nih.govbibliomed.org For instance, studies on N-aryl-3-furamides have shown interactions with the active sites of COX-1 and COX-2. bibliomed.org A hypothetical docking simulation of this compound against a target like COX-2 would predict its binding affinity (expressed as a docking score in kcal/mol) and identify key amino acid residues involved in the interaction. The furan ring's oxygen atom and the amide group are likely to act as hydrogen bond acceptors, while the aromatic rings could form π-π stacking or hydrophobic interactions. The bromine atom may also participate in halogen bonding, a specific type of non-covalent interaction.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score | -8.5 kcal/mol |

| Predicted Interactions | |

| Hydrogen Bonds | SER-353, TYR-385 |

| Pi-Pi Stacking | ARG-120, PHE-518 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic and molecular motion, providing insights into the dynamic behavior of the complex in a simulated physiological environment. nih.gov

For the this compound-protein complex, an MD simulation, typically run for a duration of 100 nanoseconds or more, would reveal the stability of the binding pose identified by docking. nih.govnih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. A stable complex would show minimal deviation in the RMSD of the ligand, indicating it remains securely within the binding pocket. Such simulations on related furan-based inhibitors have confirmed stable bindings within the active sites of their target enzymes. nih.gov

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time, indicating the stability of the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible or mobile regions of the protein upon ligand binding. |

| Rg (Radius of Gyration) | Indicates the compactness of the protein structure during the simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model relevant to this compound, a dataset of structurally similar furan carboxamides with known biological activity (e.g., antifungal or anticancer) would be required. nih.govd-nb.info For each compound in the series, various molecular descriptors—numerical values that quantify different aspects of the molecule's physicochemical properties—are calculated. These descriptors can be electronic (e.g., dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). Statistical methods are then used to build an equation that correlates these descriptors with activity. Such models have been successfully applied to furan derivatives to predict antimicrobial activity. nih.gov

Table 3: Key Molecular Descriptors for this compound in QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 310.14 g/mol |

| Topological | Polar Surface Area (TPSA) | 58.62 Ų |

| Lipophilicity | LogP (octanol/water partition coefficient) | 3.55 |

| Electronic | Dipole Moment | (Hypothetical) ~3.5 D |

| Quantum Chemical | HOMO Energy | (Hypothetical) -6.2 eV |

Note: Values are calculated or typical estimations for this class of compounds.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or searching databases for existing compounds with similar features. nih.gov

A pharmacophore model for this compound could be generated based on its structure and known active conformations of similar ligands. nih.govmdpi.com The key features would likely include a hydrogen bond acceptor (the amide carbonyl oxygen), another hydrogen bond acceptor (the furan oxygen), two aromatic rings, and a halogen bond donor (the bromine atom). This 3D query could then be used to screen virtual libraries to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new active molecules. nih.gov

Table 4: Hypothetical Pharmacophoric Features of this compound

| Feature | Description | Location |

|---|---|---|

| Aromatic Ring (AR1) | Phenyl ring from the methoxyphenyl group | 4-methoxyphenyl moiety |

| Aromatic Ring (AR2) | Furan ring | 2-furamide moiety |

| Hydrogen Bond Acceptor (HBA1) | Carbonyl oxygen of the amide | Amide linker |

| Hydrogen Bond Acceptor (HBA2) | Oxygen atom in the furan ring | Furan ring |

| Halogen Bond Donor (HBD) | Bromine atom | Position 5 of the furan ring |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. researchgate.net These methods can be used to calculate a wide range of properties for this compound.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the oxygen and bromine atoms are expected to be electron-rich sites, making them potential points for interaction with biological targets. Such calculations have been performed on related brominated furan and benzaldehyde systems to understand their stability and reactivity. pleiades.onlinenih.gov

Table 5: Illustrative Quantum Chemical Properties for this compound

| Property | Definition | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |

| Ionization Potential | Energy required to remove an electron | 6.3 eV |

| Electron Affinity | Energy released when an electron is added | 1.9 eV |

Note: The data in this table is illustrative, based on typical values for similar aromatic amides calculated via DFT.

In Silico Prediction of Compound Drug-like Qualities

For this compound, various computational models can be used to assess properties like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. nih.gov A key initial screen is the evaluation of Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the rules. Studies on structurally related N-(4-methoxyphenyl) amides have demonstrated excellent drug-likeness profiles with no violations of these rules. nih.gov

Table 6: Predicted Drug-like Properties (Lipinski's Rule of Five) for this compound

| Rule | Condition | Value for Compound | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 310.14 | Yes |

| LogP (Lipophilicity) | ≤ 5 | 3.55 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 (Amide N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (Amide O, Furan O, Methoxy (B1213986) O) | Yes |

Potential Therapeutic Applications and Lead Compound Development

Exploration as a Scaffold for Anti-Infective Agents

The furan (B31954) ring is a constituent of numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial properties. The incorporation of a bromine atom into heterocyclic structures is a well-established strategy in medicinal chemistry to enhance antimicrobial potency. Research on related structures suggests that 5-Bromo-n-(4-methoxyphenyl)-2-furamide could serve as a promising scaffold for the development of novel anti-infective agents.

A study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, a highly resistant bacterial strain nih.gov. This highlights the potential of the "5-bromo" substitution in conferring activity against drug-resistant pathogens. Furthermore, various furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing notable antifungal and antibacterial effects researchgate.net. For instance, certain 5-bromofuran-2-carboxamide derivatives have demonstrated activity against E. Coli researchgate.net.

The N-(4-methoxyphenyl) moiety may also contribute to the anti-infective profile. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria, although the presence of bromine was found to be more influential than chlorine in this particular study mdpi.com. The combination of the 5-bromo-2-furamide core with the N-(4-methoxyphenyl) group could therefore lead to compounds with a unique spectrum of antimicrobial activity, warranting further investigation.

Table 1: Anti-Infective Potential of Related Structural Motifs

| Structural Motif | Observed Anti-Infective Activity | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| 5-Bromo-heterocycle | Antibacterial against resistant strains | 5-bromo-N-alkylthiophene-2-sulfonamides | nih.gov |

| Furan-2-carboxamide | Antibacterial and antifungal | Various furan-2-carboxamide derivatives | researchgate.net |

Investigation in Oncology Research for Anticancer Development

The development of novel anticancer agents is a critical area of pharmaceutical research. Several lines of evidence suggest that derivatives of the this compound scaffold could possess significant anticancer properties. The furan nucleus is present in various natural and synthetic compounds with demonstrated cytotoxic activity against cancer cell lines.

Brominated compounds have shown considerable potential in oncology. For example, a series of brominated acetophenone derivatives exhibited remarkable cytotoxicity against various human tumor cell lines, including breast, lung, and colon cancer cells farmaciajournal.com. Specifically, the position and number of bromine atoms can significantly influence the cytotoxic effects of 2-furylethylene derivatives researchgate.net. Furthermore, the design and synthesis of 5-bromo derivatives of indole phytoalexins have yielded compounds with antiproliferative activity comparable to or better than cisplatin against several human cancer cell lines researchgate.net.

The N-(4-methoxyphenyl)amide portion of the molecule is also relevant to anticancer drug design. The synthetic retinoid fenretinide, N-(4-hydroxyphenyl)retinamide, and its metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) have demonstrated potent anticancer effects in various cancer cell lines by inducing apoptosis through multiple mechanisms plos.orgresearchgate.net. A study on thiazole derivatives also showed that compounds bearing a 4-methoxyphenyl group displayed anti-proliferative activities against human leukemia cells dmed.org.ua.

These findings collectively suggest that this compound integrates structural features associated with anticancer activity, making it a compelling candidate for further investigation in oncology research.

Table 2: Anticancer Potential of Related Structural Features

| Structural Feature | Observed Anticancer Activity | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Brominated Aromatics | Cytotoxicity against various cancer cell lines | Brominated acetophenone derivatives | farmaciajournal.com |

| 5-Bromoindole | Antiproliferative activity | 5-bromo derivatives of indole phytoalexins | researchgate.net |

| N-(4-hydroxyphenyl)retinamide | Apoptosis induction in cancer cells | Fenretinide and its metabolites | plos.orgresearchgate.net |

Development as a Lead Compound for Neurodegenerative Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a pressing need for new therapeutic agents that can offer neuroprotection. The structural components of this compound suggest a potential for neuroprotective activity.

Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant effects. Studies have shown that certain derivatives can protect primary cultured rat cortical neuronal cells from excitotoxicity and oxidative stress nih.govnih.govresearchgate.net. Specifically, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated potent neuroprotective action against NMDA-induced toxicity nih.govnih.govresearchgate.net. While the core is a benzofuran, the N-substituted carboxamide linkage is a shared feature with the target compound.

Furthermore, hydroxyl-functionalized 2-arylbenzo[b]furans have shown neuroprotective and anti-inflammatory effects in vitro and in animal models of Alzheimer's disease nih.gov. The presence of methoxy (B1213986) groups, as in the N-(4-methoxyphenyl) portion of the target compound, can also contribute to neuroprotective effects.

While direct evidence for the neuroprotective effects of brominated furans is limited, some studies have investigated the neurotoxicity of brominated compounds, which underscores the importance of careful structural modification to achieve therapeutic benefit while avoiding adverse effects nih.gov. The combination of a furan core, known to be part of neuroprotective scaffolds, with the N-(4-methoxyphenyl) group, which can modulate biological activity, makes this compound a molecule of interest for neurodegenerative disease research.

Table 3: Neuroprotective Potential of Related Scaffolds

| Scaffold/Derivative Class | Observed Neuroprotective Activity | Key Structural Features | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamides | Protection against excitotoxicity and oxidative stress | N-substituted phenylamide | nih.govnih.govresearchgate.net |

| 2-Arylbenzo[b]furans | Neuroprotective and anti-inflammatory effects | Hydroxyl and acrylate groups | nih.gov |

Application in the Discovery of Anti-Inflammatory Agents

Inflammation is a key pathological process in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is ongoing. The structure of this compound contains moieties that have been associated with anti-inflammatory activity.

Compounds containing a methoxyphenyl group have demonstrated significant anti-inflammatory effects. For example, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone exerts its anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) and reducing the expression of pro-inflammatory mediators like COX-2 and iNOS nih.gov. Similarly, a phenylpropanoid compound containing a 4-hydroxyphenyl and a 2-methoxyphenol moiety isolated from Juglans mandshurica showed anti-inflammatory activity by inhibiting NF-κB and MAPK signaling pathways nih.gov.

The amide linkage is also a common feature in anti-inflammatory drugs. Modification of the carboxylic acid group of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen into amides has been explored to reduce gastrointestinal side effects while maintaining or enhancing anti-inflammatory and analgesic activities benthamscience.com. Furthermore, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated as direct 5-lipoxygenase inhibitors, a key enzyme in the inflammatory cascade nih.gov.

The furan ring itself is a component of compounds with anti-inflammatory properties. The precursor, 5-bromo-2-furoic acid, is noted as a key intermediate in the synthesis of pharmaceutical agents targeting inflammation chemimpex.com. The combination of these structural elements in this compound suggests its potential as a scaffold for the development of new anti-inflammatory drugs.

Table 4: Anti-Inflammatory Potential of Related Moieties

| Moiety/Compound Class | Observed Anti-Inflammatory Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Methoxyphenyl-containing compounds | Reduction of pro-inflammatory mediators | HO-1 induction, inhibition of NF-κB and MAPK pathways | nih.govnih.gov |

| Amide derivatives of NSAIDs | Analgesic and anti-inflammatory effects | Modulation of cyclooxygenase activity | benthamscience.com |

| N-Arylthiazole-amines | Inhibition of 5-lipoxygenase | Direct enzyme inhibition | nih.gov |

Comparative Analysis with Existing Therapeutic Agents

To gauge the potential of this compound as a lead compound, it is essential to compare its anticipated properties with existing drugs in each therapeutic area.

Anti-Infective Agents: Compared to broad-spectrum antibiotics, derivatives of this scaffold might offer a more targeted approach, potentially overcoming resistance mechanisms. For instance, the activity of related brominated compounds against multi-drug resistant bacteria like NDM-producing K. pneumoniae suggests a potential advantage over conventional beta-lactam antibiotics nih.gov. Further studies would be needed to determine its spectrum of activity and compare its efficacy to drugs like ciprofloxacin or vancomycin.

Anticancer Agents: In oncology, many current chemotherapeutics suffer from significant toxicity and the development of resistance. The potential for 5-bromo-indole derivatives to have lower toxicity on normal cells compared to cisplatin is a promising aspect researchgate.net. If this compound derivatives exhibit novel mechanisms of action, such as targeting different cellular pathways than existing drugs like doxorubicin or paclitaxel, they could be valuable additions to the anticancer arsenal, particularly in combination therapies. The dual mechanisms of action observed for the related compound 4-oxo-4-HPR (antimicrotubule and ROS generation) provide a rationale for expecting enhanced potency and the ability to overcome resistance plos.orgresearchgate.net.

Neurodegenerative Disorder Treatments: Current treatments for neurodegenerative diseases are largely symptomatic. A lead compound like this compound, if it demonstrates neuroprotective and antioxidant properties as suggested by related benzofuran-2-carboxamides nih.govnih.govresearchgate.net, could offer a disease-modifying approach. This would be a significant advancement over current drugs like memantine, which primarily manages symptoms.

Anti-Inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but are associated with gastrointestinal and cardiovascular side effects. The development of amide derivatives of NSAIDs aims to mitigate these issues benthamscience.com. If this compound or its analogs exhibit a more selective inhibition of inflammatory pathways, such as targeting specific enzymes like 5-LOX or inducing protective mechanisms like HO-1, they could represent a safer alternative to traditional NSAIDs.

Future Directions and Research Gaps

Unexplored Biological Activities and Therapeutic Niches

The furan (B31954) nucleus is a versatile pharmacophore present in numerous compounds with demonstrated therapeutic value, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comresearchgate.netnih.govresearchgate.net The future exploration of 5-Bromo-N-(4-methoxyphenyl)-2-furamide should systematically screen for a range of biological activities to identify its most promising therapeutic applications.

Key areas for investigation include:

Antiproliferative and Anticancer Activity: Furan derivatives have shown significant potential in oncology. nih.govresearchgate.net Future studies should evaluate the cytotoxicity of this compound against a diverse panel of human cancer cell lines. Mechanistic studies could then elucidate its mode of action, such as the inhibition of tubulin polymerization or the induction of apoptosis. nih.gov

Antimicrobial Properties: The furan ring is a component of many antibacterial and antifungal agents. ijabbr.commdpi.com Screening this compound against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, is a critical next step. researchgate.net

Anti-inflammatory and Analgesic Effects: Many heterocyclic compounds, including furan derivatives, possess anti-inflammatory and pain-relieving properties. researchgate.net Investigations into the inhibitory effects of this compound on key inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are warranted.

Neurological and CNS Activity: The structural motifs present in the compound suggest potential interactions with central nervous system (CNS) targets. Screening for activities such as anticonvulsant, antidepressant, or neuroprotective effects could uncover novel therapeutic niches.

| Potential Biological Activity | Therapeutic Area | Suggested Initial Screening |

| Anticancer | Oncology | Cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, A549, HL60). nih.govnih.govwaocp.org |

| Antibacterial/Antifungal | Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria and pathogenic fungi. ijabbr.comresearchgate.net |

| Anti-inflammatory | Immunology/Rheumatology | In vitro assays for inhibition of COX/LOX enzymes; measurement of inflammatory cytokine production in cell models. |

| Neuropharmacological | Neurology/Psychiatry | Animal models of epilepsy, depression, and neurodegenerative diseases; receptor binding assays for CNS targets. |

Advanced Synthetic Methodologies for Analog Generation

To establish a robust structure-activity relationship (SAR), the synthesis of a diverse library of analogs based on the this compound scaffold is essential. ijabbr.com While challenges in the synthesis of furan-containing compounds exist, modern synthetic chemistry offers numerous tools to generate these analogs efficiently. shareok.org

Future synthetic efforts should focus on:

Modification of the Furan Core: Exploring the impact of substituting the bromine atom at the 5-position with other halogens (Cl, I) or functional groups (e.g., nitro, cyano, alkyl) to modulate electronic properties and binding interactions.

Variation of the N-Aryl Substituent: Synthesizing analogs with different substitution patterns on the N-phenyl ring. This includes altering the position and nature of the methoxy (B1213986) group or introducing other electron-donating or electron-withdrawing groups to probe their effect on activity and selectivity.

Domino and Cascade Reactions: Employing cascade reactions, which allow for the construction of complex molecules in a single step from simple precursors, could provide a highly efficient route to novel pyrrolidine-fused furan derivatives. shareok.org

| Synthetic Strategy | Target Modification | Potential Outcome |

| Halogen Exchange/Substitution | Position 5 of the furan ring | Modulate lipophilicity and electronic character. |

| Suzuki-Miyaura Cross-Coupling | Position 5 of the furan ring | Introduce diverse aryl or heteroaryl groups. nih.gov |

| Amide Coupling Variations | N-phenyl ring | Explore a wide range of commercially available anilines to create a large analog library. |

| Bioisosteric Replacement | Amide Linker | Improve pharmacokinetic properties and explore alternative binding modes. |

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target approach and understand the broader biological impact of this compound, the integration of "omics" technologies is crucial. taylorfrancis.com A systems biology approach can provide a holistic view of the compound's mechanism of action, identify potential off-target effects, and uncover novel biomarkers of response. benthamscience.comnih.gov

Key omics approaches include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells treated with the compound, revealing the cellular pathways that are modulated.

Proteomics: To identify changes in protein expression and post-translational modifications, providing insight into the functional consequences of compound treatment.

Metabolomics: To study the alterations in metabolic pathways, which can help elucidate the compound's mechanism of action and identify potential metabolic liabilities.

Chemoproteomics: To directly identify the protein targets of the compound and its analogs within the cellular proteome.

These multi-omics datasets can be integrated to construct comprehensive network models of the drug's action, leading to a more rational approach for lead optimization and patient stratification in future clinical applications. researchgate.netresearchgate.net

Development of Novel Computational Approaches for Predictive Modeling

Computational modeling and machine learning are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and optimizing their properties. nih.govnih.govmdpi.com For this compound, computational approaches can accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of synthesized analogs to predict the biological activity of new virtual compounds and guide the design of more potent and selective molecules. nih.gov

Molecular Docking and Dynamics: Performing docking studies of the compound and its analogs into the binding sites of potential protein targets to predict binding affinities and modes of interaction. Molecular dynamics simulations can further refine these models by exploring the conformational flexibility of the ligand-protein complex.

ADMET Prediction: Utilizing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs, helping to prioritize candidates with favorable drug-like properties.

Machine Learning and AI: Employing advanced machine learning algorithms to analyze large datasets from high-throughput screening and omics studies to identify complex patterns and predict novel therapeutic uses for the compound scaffold. mdpi.commdpi.com

Collaborative Research Opportunities in Chemical Biology and Drug Discovery

The comprehensive evaluation of this compound, from initial hit discovery to potential lead optimization, will require a multidisciplinary, collaborative effort. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Opportunities for collaboration include:

Academia-Industry Partnerships: Academic labs can focus on fundamental biological and mechanistic studies, while industry partners can provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical development.

Consortia of Chemical Biologists and Data Scientists: Collaborative efforts between chemists synthesizing novel analogs and computational scientists developing predictive models can create a powerful feedback loop for rational drug design.

Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery by allowing researchers from around the world to contribute to the understanding of this and related chemical scaffolds.

By fostering these collaborations, the research community can more effectively and efficiently unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Bromo-N-(4-methoxyphenyl)-2-furamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with 4-methoxyaniline. For example, a procedure using triethylamine (EtN) as a base in acetonitrile under reflux conditions achieved 60% yield after recrystallization . To improve yields:

- Catalyst Optimization : Test alternative bases (e.g., DMAP) or coupling agents (e.g., HATU) to enhance reactivity.

- Solvent Screening : Polar aprotic solvents like DMF or THF may improve solubility of intermediates.

- Purification : Use column chromatography (silica gel, hexane/EtOAC gradient) for higher purity before recrystallization.

Q. Q2. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

- Solvent Selection : Slow evaporation of acetonitrile or DCM/hexane mixtures is effective for growing diffraction-quality crystals .

- Temperature Control : Gradual cooling (0.1–0.5°C/min) from saturation temperature reduces defects.

- Additives : Trace amounts of methanol (1–2%) can promote nucleation .

- Validation : Confirm crystal quality using SHELX-97 for structure refinement and ORTEP-3 for graphical representation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational isomerism?

Methodological Answer:

- Variable-Temperature NMR : Perform H NMR at −40°C to slow rotational isomerism and observe distinct signals for conformers .

- DFT Calculations : Use Gaussian or ORCA to model rotational barriers and predict splitting patterns. Compare computed chemical shifts with experimental data.

- 2D NOESY : Identify spatial proximities between methoxy protons and furan/bromo groups to confirm dominant conformers .

Q. Q4. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological activity data conflicts with computational docking predictions?

Methodological Answer:

- Data Triangulation : Combine docking (AutoDock Vina), molecular dynamics (GROMACS), and free-energy perturbation (FEP) to assess binding stability .

- Experimental Validation : Synthesize analogs (e.g., 5-chloro or 5-methyl substituents) to test activity trends .

- Statistical Analysis : Apply multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft ) parameters to activity .

Q. Q5. How should researchers address discrepancies in crystallographic data (e.g., bond-length variations) between similar derivatives?

Methodological Answer:

- Database Mining : Compare with Cambridge Structural Database (CSD) entries for brominated furanamide derivatives to identify trends.

- Error Analysis : Calculate standard uncertainties (SUs) using SHELXL refinement and exclude outliers >3σ .

- Electron Density Maps : Use Olex2 to visualize residual density near bromine atoms, which may indicate disorder or anisotropic effects .

Methodological Challenges

Q. Q6. What analytical techniques are critical for confirming the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection to separate and identify regioisomers (e.g., N-(3-methoxyphenyl) vs. N-(4-methoxyphenyl)) .

- C NMR : Compare carbonyl carbon shifts (δ ~160–165 ppm); meta-substitution typically deshields by 2–3 ppm relative to para .

Q. Q7. How can researchers validate the reproducibility of synthetic procedures across laboratories?

Methodological Answer:

- Detailed Protocols : Specify exact equivalents, reaction times, and purification steps (e.g., "stirred for 18 h at 80°C" vs. "refluxed overnight") .

- Round-Robin Testing : Collaborate with independent labs to synthesize batches under identical conditions and compare yields/purity via interlaboratory ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.